![molecular formula C11H14F2N2 B1427809 3,5-Difluoro-4-(piperidin-1-yl)aniline CAS No. 1178372-90-1](/img/structure/B1427809.png)
3,5-Difluoro-4-(piperidin-1-yl)aniline
Overview
Description
3,5-Difluoro-4-(piperidin-1-yl)aniline, also known as DFPA, is a compound that has been used in a variety of scientific research applications in recent years. It is a heterocyclic amine with a unique structure that has been found to have a wide range of biological and biochemical properties. DFPA is a versatile compound that has been used in a variety of applications, from drug discovery and development to biochemical research.
Scientific Research Applications
Chemistry and Pharmacology
3,5-Difluoro-4-(piperidin-1-yl)aniline, as part of the 4-anilidopiperidine class of compounds, is of interest in pharmacological research, particularly for its potential in understanding receptor-mediated phenomena and developing pharmacophores. Studies on stereoisomers of related compounds have shown considerable differences in their biological properties, which can help elucidate the molecular basis of receptor interactions and contribute to drug development processes (Brine et al., 1997).
Environmental and Remedial Technologies
Aniline derivatives, including those structurally similar to 3,5-Difluoro-4-(piperidin-1-yl)aniline, are significant in environmental sciences due to their presence in industrial wastewaters. Research has focused on remedial technologies for the elimination of such compounds, with Advanced Oxidation Processes (AOPs) being identified as efficient and cost-effective for treating wastewater containing aniline derivatives (Chaturvedi & Katoch, 2020).
Synthetic Methodologies
The compound's relevance extends to synthetic chemistry, where its piperidine component is integral to the synthesis of spiropiperidines and other N-heterocycles. These compounds are increasingly important in drug discovery, and methodologies for their construction are a significant area of research. Recent reviews have highlighted strategies for synthesizing spiropiperidines, indicating the growing interest in exploring three-dimensional chemical space for new therapeutic agents (Griggs et al., 2018).
Medicinal Chemistry and Pharmacology
Piperidine alkaloids, including structural analogs of 3,5-Difluoro-4-(piperidin-1-yl)aniline, have considerable medicinal importance. Their broad therapeutic applications pave the way for the development of new drugs with diverse pharmacological profiles. The structure-activity relationship (SAR) of these compounds is crucial for designing molecules with high therapeutic efficacy (Singh et al., 2021).
properties
IUPAC Name |
3,5-difluoro-4-piperidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKZUIOLIHARES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(piperidin-1-yl)aniline | |
CAS RN |
1178372-90-1 | |
Record name | 3,5-difluoro-4-(piperidin-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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